2-Ethyl-4-methylimidazole
Overview
Description
2-Ethyl-4-methylimidazole is a compound that is part of the imidazole family, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their applications in pharmaceuticals, with various derivatives exhibiting significant biological activities, including antihistaminic, antibacterial, and antiprotozoal properties .
Synthesis Analysis
The synthesis of imidazole derivatives often involves multi-step reactions that can include the use of ionic liquids as catalysts, as seen in the synthesis of 2-aryl-4,5-diphenyl imidazoles using [EMIM]OAc under ultrasonic irradiation . Other methods include the alkylation of sodium ethanesulfinate with haloethyl-substituted nitroimidazoles , and the reaction of metal trialkyls with 2-methylimidazole to form metal tetramers .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques help in confirming the structure and understanding the conformation of the molecules, which is crucial for their biological activity.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including cyclocondensation, which is used to synthesize tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl derivatives with anticancer activity . They can also be functionalized to create sulfanyl-substituted benzimidazole derivatives with antiprotozoal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the imidazole ring can significantly affect their solubility, stability, and reactivity. These properties are essential for the compounds' biological activity and potential as pharmaceutical agents .
Relevant Case Studies
Several case studies highlight the potential of 2-ethyl-4-methylimidazole derivatives in various therapeutic areas. For example, benzimidazole derivatives have shown potent antihistaminic activity and have been selected for clinical evaluation . Other derivatives have demonstrated inhibitory action against enzymes like acetylcholinesterase and carbonic anhydrase, which are targets for treating conditions such as glaucoma and Alzheimer's disease . Additionally, some imidazole derivatives have shown promising antiprotozoal and antibacterial activities, which could lead to new treatments for infections caused by protozoa and bacteria .
Scientific Research Applications
1. Applications in Material Science
2-Ethyl-4-methylimidazole is a component used in the synthesis and curing of epoxy resins. It plays a crucial role in determining the mechanical properties of the resultant material. Specifically, a study found that varying the content of 2-ethyl-4-methylimidazole in epoxy/2-ethyl-4-methylimidazol systems affects the crosslinking density, foamability, and mechanical properties like impact strength, tensile strength, and tensile modulus of the cured epoxy resins. These findings are significant for the production of microcellular epoxy foams with enhanced ductility (Li et al., 2017).
2. Applications in Chemical Synthesis
2-Ethyl-4-methylimidazole serves as a catalyst in chemical reactions, particularly in the synthesis of other imidazole compounds. A study demonstrated the use of a related ionic liquid, 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), as a catalyst for the efficient synthesis of 2-aryl-4,5-diphenyl imidazoles. This process is notable for its mild conditions, high yields, and simplicity, avoiding harmful catalysts and performing reactions at room temperature (Zang et al., 2010).
3. Applications in Proton Transport Studies
2-Ethyl-4-methylimidazole is used in studying proton transport mechanisms due to its supramolecular structure. Research using broadband dielectric spectroscopy revealed how the supramolecular hydrogen-bonded networks impact dynamics and charge transport in 2-ethyl-4-methylimidazole. The study provided insights into the relationship between supramolecular structure and proton conductivity, which is vital for understanding proton-conducting systems (Cosby et al., 2015).
4. Applications in Membrane Science
In membrane technology, especially for gas separation, 2-ethyl-4-methylimidazole-related compounds are of interest. Research on poly(ether-b-amide6)/[Emim][BF4] gel membranes, incorporating 1-ethyl-3-methylimidazolium tetrafluoroborate, highlighted the compound's influence on gas transport properties. The study found that [Emim][BF4] significantly enhanced the permeability and selectivity for CO2/light gases separation, demonstrating the potential of 2-ethyl-4-methylimidazole derivatives in improving membrane-based gas separation processes (Rabiee et al., 2015).
Safety And Hazards
2-Ethyl-4-methylimidazole is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye damage . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Future Directions
properties
IUPAC Name |
2-ethyl-5-methyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKLGIFJWFIQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044744 | |
Record name | 2-Ethyl-4-methyl-1H-imidazole | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9044744 | |
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Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |
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Record name | 2-Ethyl-4-methylimidazole | |
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Solubility |
>16.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Ethyl-4-methylimidazole | |
CAS RN |
931-36-2 | |
Record name | 2-Ethyl-4-methylimidazole | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=931-36-2 | |
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Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |
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Record name | 2-Ethyl-4-methylimidazole | |
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Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |
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Record name | 2-Ethyl-4-methyl-1H-imidazole | |
Source | EPA DSSTox | |
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Record name | 2-ethyl-4-methylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.031 | |
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Record name | Imidazolo sostituito | |
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Record name | 1H-IMIDAZOLE, 2-ETHYL-5-METHYL- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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